Carabrolactone B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

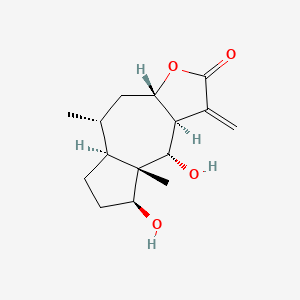

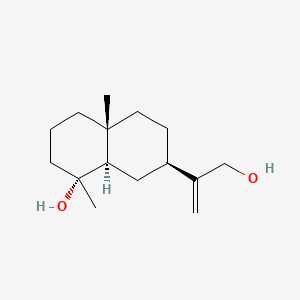

Carabrolactone B is a sesquiterpene lactone . It is a natural product found in the rhizomes of Carpesium abrotanoides . It has a molecular formula of C15H22O4 and a molecular weight of 266.3 g/mol .

Synthesis Analysis

Carabrolactone B has been isolated from the genus Caragana . The phytochemical study on the ethanol extract of the aerial parts of Carpesium abrotanoides led to the isolation of Carabrolactone B .Molecular Structure Analysis

The molecular structure of Carabrolactone B includes a four-membered beta-lactam ring . The IUPAC name for Carabrolactone B is (3aS,5R,5aS,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno [6,5-b]furan-2-one .Chemical Reactions Analysis

The specific chemical reactions involving Carabrolactone B are not well-documented in the literature .Physical And Chemical Properties Analysis

Carabrolactone B has a molecular weight of 266.33 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of Carabrolactone B are 266.15180918 g/mol . It has a XLogP3-AA value of 1.7 .Scientific Research Applications

Anti-Proliferative Effects

Carabrolactone B has demonstrated an anti-proliferative effect on HL-60 cells, which may be attributed to its ability to inhibit protein synthesis and cell division .

Chemo-Protective Effects

It also exhibits chemo-protective effects against aflatoxin B1 induced toxicity in mice liver cells .

Safety and Hazards

The safety data sheet for Carabrolactone B suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Carabrolactone B is a sesquiterpene lactone . It has shown an anti-proliferative effect on HL-60 cells, which may be due to its ability to inhibit protein synthesis and cell division . .

Mode of Action

Based on its anti-proliferative effects, it can be inferred that carabrolactone b interacts with its targets in a way that inhibits protein synthesis and cell division . This interaction and the resulting changes could potentially lead to the observed anti-proliferative effects.

Biochemical Pathways

Given its anti-proliferative effects, it can be hypothesized that carabrolactone b may affect pathways related to cell growth and division . The downstream effects of these alterations could include reduced proliferation of cells, such as the HL-60 cells mentioned earlier .

Result of Action

Carabrolactone B has been shown to have an anti-proliferative effect on HL-60 cells . This suggests that the molecular and cellular effects of Carabrolactone B’s action may include the inhibition of cell growth and division. Additionally, Carabrolactone B has been shown to have chemo-protective effects against aflatoxin B1 induced toxicity in mice liver cells .

Action Environment

Like all chemical compounds, the action of carabrolactone b is likely to be influenced by various environmental factors such as temperature, ph, and the presence of other substances .

properties

IUPAC Name |

(3aS,5R,5aS,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-13,16-17H,2,4-6H2,1,3H3/t7-,9+,10+,11+,12-,13+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVXPJGDTWUKIM-FJBRTZCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1CCC3O)C)O)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CC[C@@H]3O)C)O)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B563838.png)